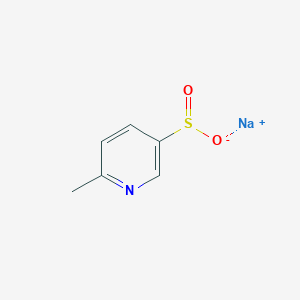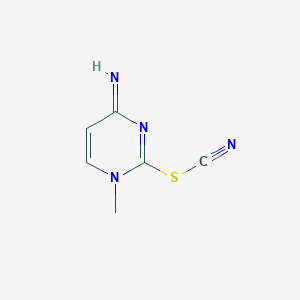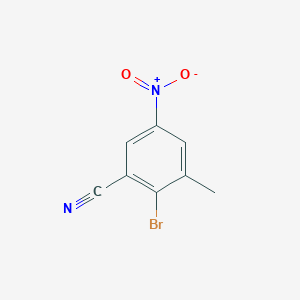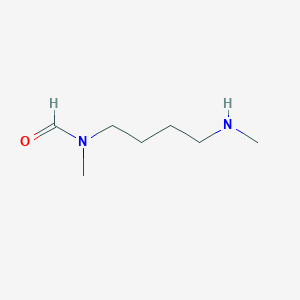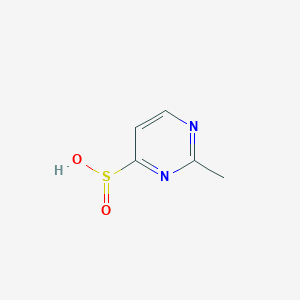
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide is a compound that belongs to the class of pyrimidine derivatives It is structurally related to theophylline and caffeine, which are well-known xanthine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide typically involves the reaction of 6-amino-1,3-dimethyluracil with nonanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: A stimulant commonly found in coffee and tea.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide is unique due to its specific structural features and the presence of a nonanamide group. This structural difference may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H26N4O3 |
|---|---|
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)nonanamide |
InChI |
InChI=1S/C15H26N4O3/c1-4-5-6-7-8-9-10-11(20)17-12-13(16)18(2)15(22)19(3)14(12)21/h4-10,16H2,1-3H3,(H,17,20) |
Clave InChI |
BMRFWLZYVYSMCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
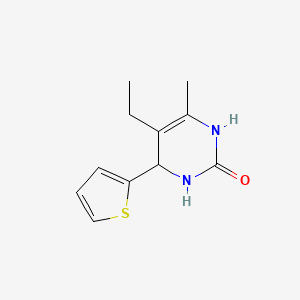
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
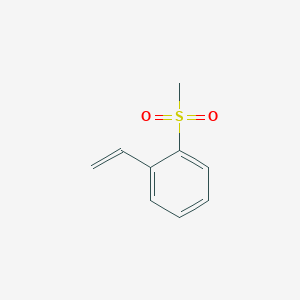
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
